N-benzyl-N-(2-nitrophenyl)formamide
Description
N-Benzyl-N-(2-nitrophenyl)formamide is a formamide derivative featuring a benzyl group and a 2-nitrophenyl substituent on the nitrogen atom. The compound’s structure combines aromatic and electron-withdrawing groups, which influence its reactivity and physical properties.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-benzyl-N-(2-nitrophenyl)formamide |
InChI |
InChI=1S/C14H12N2O3/c17-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16(18)19/h1-9,11H,10H2 |
InChI Key |
PHNMIRIUNWPRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-nitrophenyl)formamide can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-nitrobenzaldehyde in the presence of a formylating agent. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(2-nitrophenyl)formamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: N-benzyl-N-(2-aminophenyl)formamide.
Substitution: N-substituted derivatives of this compound.
Oxidation: N-benzyl-N-(2-nitrophenyl)carboxylic acid.
Scientific Research Applications
N-benzyl-N-(2-nitrophenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-nitrophenyl)formamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The 2-nitro group in N-benzyl-N-(2-nitrophenyl)formamide impedes formylation reactions due to steric bulk and electron withdrawal, as seen in its reduced catalytic activity compared to non-nitro analogs .
- Synthetic Routes : Unlike N-(2-nitrophenyl)benzamide (synthesized via straightforward acylation ), nitro-substituted formamides often require specialized conditions. For example, N-(2-chloro-5-nitrophenyl)formamide is synthesized through multistep protocols involving halogenated precursors .
Substituent Effects on Physicochemical Properties
Table 2: Substituent-Driven Property Variations
Key Observations :
- Hydrogen Bonding : The hydroxy group in N-(2-hydroxy-5-nitrophenyl)formamide facilitates intermolecular interactions, influencing crystallization behavior .
- Lipophilicity : Chloro substituents, as in N-(2-chloro-5-nitrophenyl)formamide, enhance membrane permeability, making such derivatives relevant in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
